4-amino-N-(4-methylpyridin-2-yl)benzamide

Reporter gene assays Luciferase HTS false positives

Researchers running luciferase-based HTS campaigns need validated control inhibitors to distinguish assay interference from genuine target modulation. This compound provides defined firefly luciferase inhibition (IC50=1.12 μM) and potent HDAC1 inhibition (IC50=197 nM, >4-fold over CI-994) with measurable cellular activity in NB4 cells. • Firefly luciferase control: IC50=1.12 μM for HTS assay validation • HDAC1 inhibition: 197 nM; 82.5% FMS/CSF1R inhibition in kinase panel • Published single-crystal X-ray structure (dihedral 8.03°) for docking & SAR Supplied as crystalline solid with COA; bulk quantities available for lead optimization campaigns.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 36845-05-3
Cat. No. B15350681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(4-methylpyridin-2-yl)benzamide
CAS36845-05-3
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H13N3O/c1-9-6-7-15-12(8-9)16-13(17)10-2-4-11(14)5-3-10/h2-8H,14H2,1H3,(H,15,16,17)
InChIKeyDZNHKWPUFQKTRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-amino-N-(4-methylpyridin-2-yl)benzamide (CAS 36845-05-3): A Structurally Defined Benzamide Building Block for Luciferase, HDAC, and Kinase Studies


4-amino-N-(4-methylpyridin-2-yl)benzamide (CAS 36845-05-3) is a small-molecule benzamide derivative with a molecular weight of 227.26 g/mol and the molecular formula C13H13N3O . It features a 4-aminobenzamide core linked to a 4-methylpyridin-2-yl group, placing it within the N-(pyridin-2-yl)benzamide class. Its experimentally determined single-crystal X-ray structure (CCDC deposition available) shows a dihedral angle of 8.03(5)° between the benzene and pyridine rings, establishing a defined, near-planar conformation in the solid state [1].

Structurally defined benzamide probe with published single-crystal X-ray conformation

Supports structure-based design and computational modeling workflows

Multi-target assay context: luciferase inhibition, HDAC1 inhibition, and kinase selectivity profiling

Reporter gene assay control, epigenetic target studies, and kinase selectivity research

Empirically measured aqueous solubility enables informed assay buffer selection

Reduces formulation uncertainty compared to analogs lacking measured solubility data

Why Simple N-(pyridin-2-yl)benzamides Cannot Substitute for 4-amino-N-(4-methylpyridin-2-yl)benzamide in Assay Development


N-(pyridin-2-yl)benzamides are a broad chemotype with highly variable biological activities depending on substitution patterns. Substitution at the 4-position of the pyridine ring and the introduction of a para-amino group on the benzamide moiety dramatically alter potency, selectivity, and solid-state properties. For instance, while the unsubstituted N-(pyridin-2-yl)benzamide core may exhibit some luciferase inhibition, the 4-methylpyridin-2-yl variant with a 4-amino substitution yields a distinct inhibition profile with defined potency against firefly luciferase (IC50 = 1.12 μM) [1] and measurable HDAC inhibition (HDAC1 IC50 = 197 nM) [2]. Moreover, the availability of a published single-crystal X-ray structure for 4-amino-N-(4-methylpyridin-2-yl)benzamide provides a structural baseline for computational modeling and SAR studies that is absent for many related analogs [3].

Chemotype

Unsubstituted N-(pyridin-2-yl)benzamide core may exhibit different luciferase inhibition profile; 4-amino and 4-methyl substitutions modulate potency and selectivity.

Structure

Analogs lacking published crystal structures introduce conformational ambiguity in molecular docking and QSAR studies; defined 8.03° dihedral angle is compound-specific.

Data

Closely related analog 3-amino-4-methyl-N-(4-methylpyridin-2-yl)benzamide lacks publicly reported solubility data, forcing reliance on computational predictions that may deviate from empirical values.

Quantitative Differentiation of 4-amino-N-(4-methylpyridin-2-yl)benzamide from Closest Analogs


Firefly Luciferase Inhibition: 1.7× Less Potent than Unsubstituted N-(pyridin-2-yl)benzamide Core

4-amino-N-(4-methylpyridin-2-yl)benzamide inhibits recombinant firefly luciferase with an IC50 of 1.12 μM (1,120 nM) [1]. In contrast, the unsubstituted N-(pyridin-2-yl)benzamide core (compound 1 in Heitman et al., 2008) shows approximately 1.7-fold greater potency with an IC50 of 1.7 ± 0.1 μM [2]. This quantitative difference, while modest, demonstrates that the 4-amino and 4-methyl substitutions do not abolish luciferase inhibition but modulate it, providing a defined baseline for assay validation.

Luciferase Inhibition
Cross-study comparable
IC50 1.12 μM vs. 1.7 μM unsubstituted core
Supports assay interference comparator context
~1.5-fold less potent; substitutions modulate but do not abolish inhibition
Reporter gene assays Luciferase HTS false positives

HDAC1 Inhibition: >4-Fold Greater Potency than Reference Benzamide HDACi CI-994

4-amino-N-(4-methylpyridin-2-yl)benzamide inhibits human recombinant HDAC1 with an IC50 of 197 nM [1]. This is >4-fold more potent than the clinically investigated benzamide HDAC inhibitor CI-994 (Tacedinaline), which exhibits an IC50 of approximately 0.9-1.0 μM against HDAC1 under comparable recombinant enzyme assay conditions [2]. The data establish that the 4-amino substitution on the benzamide ring confers HDAC inhibitory activity that surpasses a known reference benzamide in this class.

HDAC1 Inhibition
Cross-study comparable
IC50 197 nM
Reported HDAC1 inhibition exceeds reference benzamide CI-994
Recombinant human HDAC1, fluorimetric assay context
Epigenetics HDAC inhibitors Cancer

Kinase Profiling: Selective Inhibition of FMS (82.5%) vs. Broad VEGFR Inhibitors

In a kinase inhibition panel, 4-amino-N-(4-methylpyridin-2-yl)benzamide showed 82.5% inhibition of Colony-stimulating factor-1 receptor (FMS/CSF1R) at a single concentration (concentration not specified) . This contrasts sharply with the broad VEGFR inhibitor AAL-993 (a structurally related pyridinyl-benzamide), which inhibits FMS/CSF1R with an IC50 of 380 nM but also potently inhibits VEGFR1/2/3 (IC50 = 130 nM, 23 nM, 18 nM respectively) . The target compound thus exhibits a different selectivity fingerprint, with preferential activity against FMS relative to the multi-kinase profile of AAL-993.

FMS/CSF1R Kinase Selectivity
Data to verify
82.5% inhibition at single concentration
Supports kinase selectivity review context
Differs from broad VEGFR inhibitor AAL-993; concentration not specified
Kinase inhibitors Cancer FMS/CSF1R

Solid-State Conformation: Near-Planar Geometry (8.03° Dihedral) with Published Crystallographic Data

The single-crystal X-ray structure of 4-amino-N-(4-methylpyridin-2-yl)benzamide has been determined, revealing a dihedral angle between the benzene and pyridine rings of 8.03(5)° [1]. This near-planar conformation is stabilized by an intramolecular N-H⋯N hydrogen bond. In contrast, many N-(pyridin-2-yl)benzamide analogs lacking the 4-amino or 4-methyl substituents exhibit larger dihedral angles (typically 20-40°) or lack publicly available crystallographic data entirely. The availability of this precise structural data enables accurate molecular docking, QSAR modeling, and solid-state formulation studies that are not possible with analogs lacking defined crystal structures.

Solid-State Conformation
Head-to-head
Dihedral angle 8.03(5)° (near-planar)
Enables defined computational docking and QSAR modeling
Single-crystal XRD at 173 K; typical analogs 20-40° or no published data
Crystallography Solid-state chemistry Conformational analysis

Solubility Profile: Measured Aqueous Solubility at pH 7.4 is 1 μg/mL

The aqueous solubility of 4-amino-N-(4-methylpyridin-2-yl)benzamide at pH 7.4 has been experimentally determined to be 1 μg/mL . This value provides a quantitative baseline for formulation development and in vitro assay buffer selection. For comparison, the closely related analog 3-amino-4-methyl-N-(4-methylpyridin-2-yl)benzamide lacks publicly reported solubility data [1], forcing researchers to rely on computational predictions (e.g., ALogP) which may deviate significantly from empirical measurements.

Aqueous Solubility
Head-to-head
1 μg/mL at pH 7.4
Informs assay buffer selection and formulation development
Empirical measurement; analog 3-amino-4-methyl derivative lacks published data
Physicochemical properties Solubility Formulation

Defined Applications for 4-amino-N-(4-methylpyridin-2-yl)benzamide Based on Quantified Differentiation


Luciferase Reporter Gene Assay False-Positive Control

With a defined IC50 of 1.12 μM against recombinant firefly luciferase [1], 4-amino-N-(4-methylpyridin-2-yl)benzamide can serve as a validated positive control inhibitor in luciferase-based high-throughput screening (HTS) campaigns. Its potency is approximately 1.5-fold lower than the unsubstituted N-(pyridin-2-yl)benzamide core [2], providing a quantifiable benchmark for distinguishing assay interference from genuine target modulation.

HDAC1 Tool Compound for Epigenetic Target Validation

The compound inhibits HDAC1 with an IC50 of 197 nM [1], exceeding the potency of the reference benzamide CI-994 (~900-1,000 nM) by >4-fold [2]. This makes it a suitable starting point for HDAC1-focused chemical biology studies where a benzamide chemotype with measurable cellular activity (via Western blot of histone acetylation in NB4 cells) is required [3].

FMS/CSF1R-Focused Kinase Probe Development

Exhibiting 82.5% inhibition of FMS/CSF1R in a kinase panel [1], this compound offers a selectivity advantage over broad-spectrum VEGFR inhibitors like AAL-993 (FMS IC50 = 380 nM but with potent VEGFR1/2/3 inhibition) [2]. Researchers investigating CSF1R signaling in tumor-associated macrophages or inflammatory disease models may find this scaffold more suitable for target deconvolution than multi-kinase inhibitors.

Structure-Based Drug Design and Computational Modeling

The published single-crystal X-ray structure (dihedral angle = 8.03(5)°) [1] provides an experimentally validated 3D conformation for molecular docking, pharmacophore modeling, and QSAR studies. This reduces conformational uncertainty compared to analogs lacking crystallographic data, enabling more reliable in silico predictions for lead optimization campaigns targeting luciferase, HDACs, or kinases.

Application
Selection Property
Validation Focus
Luciferase reporter gene assay interference control
Luciferase inhibition assay context
Assay interference comparator benchmarking
HDAC1-focused epigenetic target studies
HDAC1 inhibition pathway-study fit
Recombinant HDAC1 assay and histone acetylation endpoint review
CSF1R/FMS kinase selectivity research
Kinase selectivity review
FMS-preferential vs. multi-kinase profiling context
Structure-based drug design and computational modeling
Published single-crystal X-ray conformation
Molecular docking and QSAR model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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